Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-, methyl ester, cis-
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Overview
Description
Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-, methyl ester, cis- is a complex organic compound with the molecular formula C12H21NO4. This compound is characterized by its cyclobutane ring structure, which is substituted with a carboxylic acid group, a hydroxymethyl group, and a tert-butoxycarbonyl (Boc) protected amino group. The cis- configuration indicates the spatial arrangement of the substituents around the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-, methyl ester, cis- typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving alkenes or through the intramolecular cyclization of suitable precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed using acids like trifluoroacetic acid, followed by substitution with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Trifluoroacetic acid, hydrochloric acid
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted amines
Scientific Research Applications
Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-, methyl ester, cis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In drug development, for example, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active drug. The molecular targets and pathways involved would depend on the nature of the active drug released.
Comparison with Similar Compounds
Similar Compounds
- Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester
- Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-phenyl-, methyl ester
Uniqueness
Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-, methyl ester, cis- is unique due to its specific substitution pattern and the presence of both a hydroxymethyl group and a Boc-protected amino group
Properties
IUPAC Name |
methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-12(9(15)17-4)5-8(6-12)7-14/h8,14H,5-7H2,1-4H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUKOWKUAPSHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)CO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121914 |
Source
|
Record name | Methyl cis-1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201121914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116129-03-4 |
Source
|
Record name | Methyl cis-1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201121914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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